(R)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine
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Overview
Description
®-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine is a chiral amine compound featuring a thiazole ring substituted with a methyl group at the 5-position and a phenyl ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Substitution Reaction: The methyl group is introduced at the 5-position of the thiazole ring using a methylating agent such as methyl iodide.
Coupling with Phenyl Ring: The phenyl ring is introduced via a Suzuki coupling reaction between a boronic acid derivative of the phenyl ring and a halogenated thiazole intermediate.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of ®-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated chiral resolution techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding imines or nitriles.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme inhibition assays. Its ability to interact with specific protein targets makes it a valuable tool in the study of enzyme kinetics and inhibition.
Medicine
In medicinal chemistry, ®-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting neurological disorders or infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and phenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine: The enantiomer of the compound, which may exhibit different biological activities.
1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine: The racemic mixture containing both ®- and (S)-enantiomers.
1-(4-(4-methylthiazol-5-yl)phenyl)propan-1-amine: A similar compound with an additional carbon in the alkyl chain.
Uniqueness
®-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture
Properties
Molecular Formula |
C12H14N2S |
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Molecular Weight |
218.32 g/mol |
IUPAC Name |
(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine |
InChI |
InChI=1S/C12H14N2S/c1-8(13)10-3-5-11(6-4-10)12-9(2)14-7-15-12/h3-8H,13H2,1-2H3/t8-/m1/s1 |
InChI Key |
CNZNRMWCDRNGBO-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@@H](C)N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)N |
Origin of Product |
United States |
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